molecular formula C19H19N3O3S B2648595 4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 476460-24-9

4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2648595
CAS RN: 476460-24-9
M. Wt: 369.44
InChI Key: MEFQMNFUFJXKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide, also known as IMD-0354, is a synthetic small molecule inhibitor that targets the nuclear factor-kappa B (NF-κB) signaling pathway. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Scientific Research Applications

Nematocidal Activity

Research by Liu et al. (2022) on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group highlighted significant nematocidal activity against Bursaphelenchus xylophilus. These compounds exhibited better performance than commercial nematicides, suggesting their potential as lead compounds for new nematicide development (Liu, Wang, Zhou, & Gan, 2022).

Photosensitizers for Photodynamic Therapy

The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups containing a Schiff base by Pişkin, Canpolat, and Öztürk (2020) demonstrated high singlet oxygen quantum yields. These properties are crucial for Type II photodynamic therapy mechanisms, indicating their potential use in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antimicrobial Agents

Tiwari et al. (2017) conducted a study on Schiff bases containing a thiadiazole scaffold and benzamide groups, which were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The findings revealed promising anticancer activity, suggesting these compounds as potential therapeutic agents (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Synthesis of Novel Compounds

Abu‐Hashem, Al-Hussain, and Zaki (2020) reported the synthesis of novel compounds derived from visnaginone and khellinone, which showed significant anti-inflammatory and analgesic activities. These compounds were identified as potential cyclooxygenase inhibitors, highlighting their importance in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antifungal Effects

Jafar, Abdul Mahdi, Hadwan, and Alameri (2017) synthesized derivatives that showed significant antifungal effects against Aspergillus terreus and Aspergillus niger. These findings suggest the potential of these compounds as effective antifungal agents (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).

properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-12(2)25-14-10-8-13(9-11-14)17(23)20-19-22-21-18(26-19)15-6-4-5-7-16(15)24-3/h4-12H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFQMNFUFJXKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide

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